![molecular formula C8H5F2NS B12631494 3,5-Difluoro-4-methylsulfanylbenzonitrile CAS No. 918967-38-1](/img/structure/B12631494.png)
3,5-Difluoro-4-methylsulfanylbenzonitrile
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Overview
Description
3,5-Difluoro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H5F2NS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methylsulfanylbenzonitrile typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzonitrile core. One common method includes the reaction of 3,5-difluorobenzonitrile with a methylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methylsulfanylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Difluoro-4-methylsulfanylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylsulfanylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: Similar structure but lacks the methylsulfanyl group.
3,5-Difluoro-4-formylbenzonitrile: Contains a formyl group instead of a methylsulfanyl group
Uniqueness
3,5-Difluoro-4-methylsulfanylbenzonitrile is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3,5-Difluoro-4-methylsulfanylbenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C9H7F2S
- Molecular Weight : 200.22 g/mol
- IUPAC Name : 3,5-Difluoro-4-(methylsulfanyl)benzonitrile
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, which can lead to significant therapeutic effects.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cell signaling processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary data suggest it may inhibit the proliferation of cancer cells, particularly in models of renal cell carcinoma.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by modulating cytokine production.
Data Table of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits growth of renal cancer cells | |
Anti-inflammatory | Reduces cytokine levels |
Case Studies
- Anticancer Efficacy in Renal Cell Carcinoma
- Antimicrobial Properties
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Properties
CAS No. |
918967-38-1 |
---|---|
Molecular Formula |
C8H5F2NS |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3,5-difluoro-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H5F2NS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 |
InChI Key |
CAYYTTZRKZPRCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
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